

# Application Notes: Protocol for Staining Fixed Cells with BODIPY™ FL C12-Ceramide

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## Compound of Interest

Compound Name: *Bodipy C12-ceramide*

Cat. No.: *B130238*

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## Introduction

BODIPY™ FL C12-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoyl)Sphingosine) is a fluorescently labeled long-chain ceramide analog. Due to its lipophilic nature, it is an invaluable tool for investigating the intricate pathways of lipid metabolism and trafficking within cells.[1] The BODIPY™ FL fluorophore, attached to a 12-carbon acyl chain, allows for the visualization of ceramide distribution and accumulation in various cellular compartments, most notably the Golgi apparatus. This probe's fluorescence is characterized by a high quantum yield and relative insensitivity to environmental factors, making it a robust marker for fluorescence microscopy.[2] These application notes provide a detailed protocol for staining fixed cells with BODIPY™ FL C12-Ceramide, enabling researchers to meticulously study the morphology and function of the Golgi apparatus and other lipid-rich structures.

## Applications

- **Visualizing the Golgi Apparatus:** BODIPY™ FL C12-Ceramide serves as a structural marker for the Golgi complex, allowing for the detailed examination of its morphology.
- **Studying Lipid Trafficking and Metabolism:** This probe is instrumental in tracing the transport and metabolic fate of ceramide within living and fixed cells.[1]

- Investigating Sphingolipid Storage Diseases: It can be used to analyze the accumulation of lipids in lysosomal storage disorders.
- High-Resolution Imaging: The photostability of the BODIPY™ fluorophore makes it suitable for advanced imaging techniques, including confocal and super-resolution microscopy.[\[3\]](#)

## Data Presentation

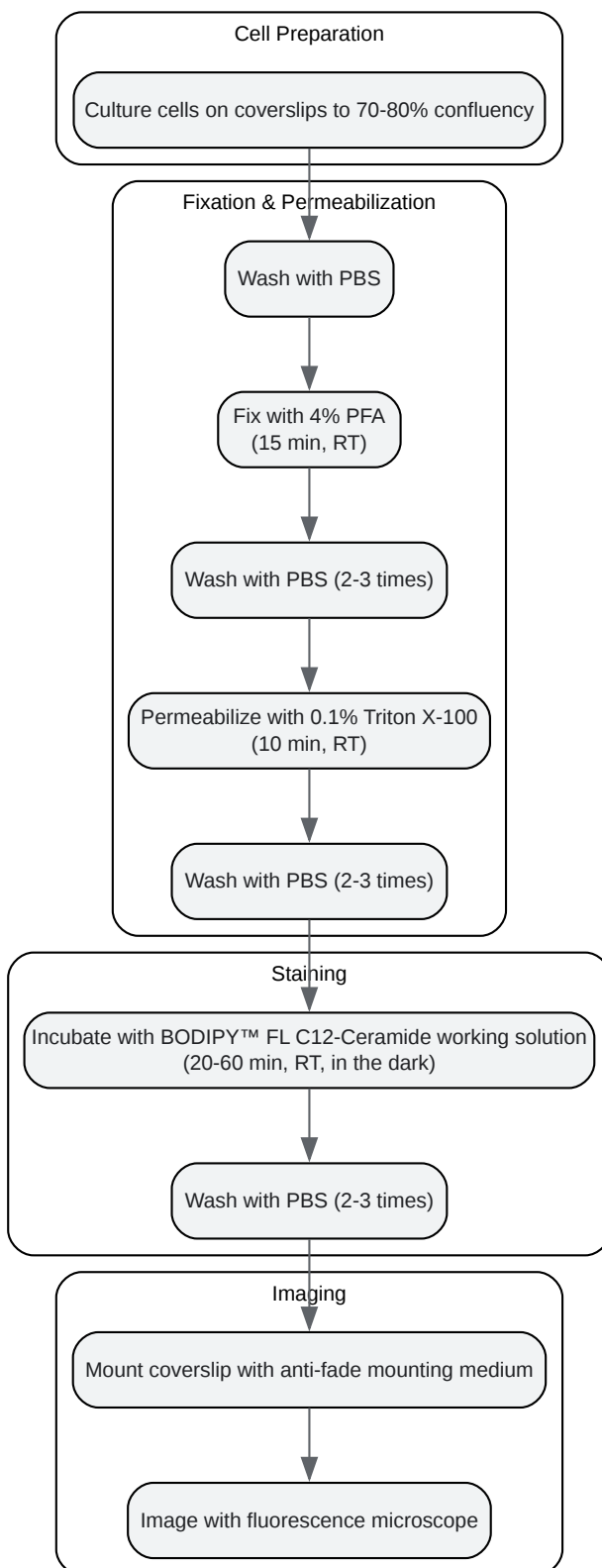
Table 1: Reagent and Staining Parameters

Parameter	Recommended Value	Notes
BODIPY™ FL C12-Ceramide Stock Solution	1-5 mM in DMSO	Store at -20°C, protected from light.
Working Concentration	0.5 - 5 µM	Optimal concentration may vary by cell type.
Fixative	4% Paraformaldehyde (PFA) in PBS	Preserves cellular structure. <a href="#">[4]</a>
Permeabilization Agent	0.1% Triton™ X-100 or Digitonin/Saponin	Required for intracellular targets.
Incubation Time (Staining)	20 - 60 minutes	Longer times may increase background. <a href="#">[4]</a>
Incubation Temperature	Room Temperature	Protect from light during incubation.

Table 2: Imaging Parameters

Parameter	Recommended Setting
Excitation Wavelength (max)	~505 nm
Emission Wavelength (max)	~512 nm
Microscope Filter Set	Standard FITC/GFP filter set
Imaging System	Epifluorescence or Confocal Microscope

## Experimental Workflow



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Caption: Workflow for staining fixed cells with BODIPY™ FL C12-Ceramide.

## Experimental Protocols

### Reagent Preparation

- BODIPY™ FL C12-Ceramide Stock Solution (1 mM):
  - Dissolve the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, add 1.28 mL of DMSO to 1 mg of the reagent (MW ~781.8 g/mol).
  - Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
  - Store at -20°C, protected from light.
- 4% Paraformaldehyde (PFA) in PBS (Fixative):
  - Dissolve 4 g of paraformaldehyde powder in 100 mL of phosphate-buffered saline (PBS), pH 7.4.
  - Heat to 60°C in a fume hood to dissolve.
  - Add a few drops of 1 N NaOH to clarify the solution.
  - Cool to room temperature and filter. Store at 4°C for up to one week.
- 0.1% Triton™ X-100 in PBS (Permeabilization Buffer):
  - Add 100 µL of Triton™ X-100 to 100 mL of PBS.
  - Mix gently to avoid bubbles. Store at room temperature.
- BODIPY™ FL C12-Ceramide Working Solution (5 µM):
  - Dilute the 1 mM stock solution 1:200 in PBS. For example, add 5 µL of the stock solution to 995 µL of PBS.
  - Prepare this solution fresh before each use.

## Staining Protocol

- Cell Culture:
  - Grow cells on sterile glass coverslips in a petri dish to 70-80% confluency.
- Cell Fixation:
  - Gently aspirate the culture medium.
  - Wash the cells twice with PBS.
  - Add enough 4% PFA to cover the cells and incubate for 15 minutes at room temperature.  
[\[4\]](#)
  - Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
- Cell Permeabilization:
  - Add the 0.1% Triton™ X-100 permeabilization buffer to the cells.
  - Incubate for 10 minutes at room temperature.
  - Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
- Staining:
  - Add the freshly prepared BODIPY™ FL C12-Ceramide working solution to the cells, ensuring the coverslip is fully covered.
  - Incubate for 20-60 minutes at room temperature, protected from light.[\[4\]](#)
- Washing:
  - Aspirate the staining solution.
  - Wash the cells three times with PBS for 5 minutes each, continuing to protect from light.

- Mounting and Imaging:
  - Carefully remove the coverslip from the dish and mount it on a microscope slide with a drop of anti-fade mounting medium.
  - Seal the edges of the coverslip with nail polish to prevent drying.
  - Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set.

## Troubleshooting

Issue	Possible Cause	Suggested Solution
No or Weak Signal	- Low probe concentration.- Insufficient incubation time.- Photobleaching.	- Increase the working concentration of BODIPY™ FL C12-Ceramide.- Extend the staining incubation time.- Use an anti-fade mounting medium and minimize exposure to the excitation light. <a href="#">[5]</a>
High Background	- High probe concentration.- Inadequate washing.- Probe precipitation.	- Decrease the working concentration of the probe.- Increase the number and duration of wash steps after staining. <a href="#">[5]</a> - Ensure the working solution is freshly prepared and well-mixed.
Non-specific Staining	- Cell autofluorescence.- Probe aggregation.	- Image an unstained control to assess autofluorescence.- Ensure the probe is fully dissolved in the working solution.

For further assistance, please refer to the manufacturer's product information sheet or contact technical support.

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